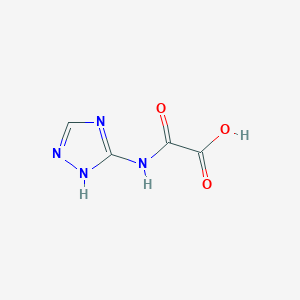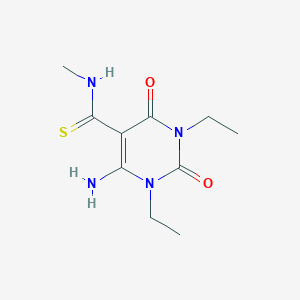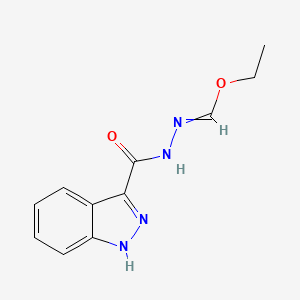
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid typically involves the formation of the triazole ring through cyclocondensation reactions. One common method involves the reaction of 3-aminofurazanecarboxylic acid hydrazide or amidrazone with ethoxycarbonylethyl acetimidate hydrochloride . This reaction forms the triazole ring under specific conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that are atom economical, highly selective, and environmentally benign . These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.
Scientific Research Applications
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid has numerous scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. This interaction can lead to the inhibition or activation of specific biological processes, making the compound effective in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-triazole-1-acetic acid: Similar in structure but with different substituents on the triazole ring.
(5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid: Another triazole derivative with a similar core structure.
Uniqueness
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
39958-42-4 |
|---|---|
Molecular Formula |
C4H4N4O3 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid |
InChI |
InChI=1S/C4H4N4O3/c9-2(3(10)11)7-4-5-1-6-8-4/h1H,(H,10,11)(H2,5,6,7,8,9) |
InChI Key |
ZLULGZHCEBJTDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)NC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)


![N-[(4-aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B14011582.png)
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)






![6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14011630.png)

